molecular formula C16H21F3N2O2 B8808008 6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate

6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate

Cat. No. B8808008
M. Wt: 330.34 g/mol
InChI Key: RWCOWZFPLFAANW-UHFFFAOYSA-N
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Patent
US08735411B2

Procedure details

tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate (0.18 g) was mixed with CH2Cl2 (1 mL) and TFA (1 mL), then heated at 60° C. for 2 minutes and concentrated to dryness to provide the title compound as the trifluoroacetic acid salt.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:23][CH2:22][CH2:21][C:10]2([CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:24]([OH:30])([C:26]([F:29])([F:28])[F:27])=[O:25]>C(Cl)Cl>[F:27][C:26]([F:29])([F:28])[C:24]([OH:30])=[O:25].[CH2:1]([N:8]1[CH2:23][CH2:22][CH2:21][C:10]2([CH2:13][NH:12][CH2:11]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(CN(C2)C(=O)OC(C)(C)C)CCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C(C1=CC=CC=C1)N1CC2(CNC2)CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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